Bienvenue dans la boutique en ligne BenchChem!

Ro 10-5824 dihydrochloride

Dopamine D4 Receptor Binding Affinity Selectivity

Ro 10-5824 dihydrochloride (CAS 189744-94-3) is a selective D4R partial agonist (Ki=5.2nM, EC50=205±67nM, Emax=36±4%) that uniquely enhances cognitive performance in primate ORD tasks and elevates frontal cortex gamma activity without inducing locomotor effects—a clean profile not achievable with full agonists PD-168077 or A-412997. The partial agonism ceiling effect prevents overstimulation. Superior aqueous solubility (100mg/mL; 283mM) permits concentrated, vehicle-minimized dosing. >1000-fold selectivity over D1/D2/D5. ≥98% purity, CoA-documented, stable 3 years at -20°C. The definitive tool for D4 cognition research.

Molecular Formula C17H22Cl2N4
Molecular Weight 353.3 g/mol
CAS No. 189744-94-3
Cat. No. B1662600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRo 10-5824 dihydrochloride
CAS189744-94-3
Synonyms5-[(3,6-Dihydro-4-phenyl-1(2H)-pyridinyl)methyl]-2-methyl-4-pyrimidinamine dihydrochloride
Molecular FormulaC17H22Cl2N4
Molecular Weight353.3 g/mol
Structural Identifiers
SMILESCC1=NC=C(C(=N1)N)CN2CCC(=CC2)C3=CC=CC=C3.Cl.Cl
InChIInChI=1S/C17H20N4.2ClH/c1-13-19-11-16(17(18)20-13)12-21-9-7-15(8-10-21)14-5-3-2-4-6-14;;/h2-7,11H,8-10,12H2,1H3,(H2,18,19,20);2*1H
InChIKeyUZHMRJRDYCRKIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ro 10-5824 dihydrochloride (CAS 189744-94-3): Selective Dopamine D4 Receptor Partial Agonist for Cognitive and Addiction Research


Ro 10-5824 dihydrochloride is a selective dopamine D4 receptor (D4R) partial agonist that binds to the human D4 receptor with a high-affinity Ki of 5.2 nM [1]. The compound exhibits 250-fold selectivity over human D3 receptors and >1000-fold selectivity over human D2, D1, and D5 receptors . As a partial agonist, Ro 10-5824 stimulates 35S-GTPγS binding with an EC50 of 205±67 nM and maximal induction of 36±4% above basal levels, indicating a distinct efficacy profile relative to full D4 agonists . In vivo, systemic administration of Ro 10-5824 improves cognitive performance in object retrieval detour (ORD) tasks in non-human primates and enhances novel object exploration in rodents, without inducing confounding locomotor effects [2].

Why Generic Substitution Fails for Ro 10-5824 dihydrochloride: Critical Differentiators in D4 Receptor Pharmacology and In Vivo Selectivity


Generic substitution among dopamine D4 receptor ligands is scientifically unsound due to substantial variations in receptor binding affinity, functional selectivity (partial vs. full agonism), off-target activity profiles, and in vivo behavioral effects. For instance, while Ro 10-5824 acts as a partial agonist with limited intrinsic activity (Emax = 36±4% above basal) and no effect on spontaneous locomotion [1], the full D4 agonist PD-168077 induces pronounced shuffling locomotion, uncoordinated movements, and myoclonic jerking even at low doses [2]. Similarly, the D4 antagonist L-745,870 exhibits >2000-fold D4 selectivity but reduces spontaneous locomotor activity at higher doses (≥30 mg/kg), confounding behavioral readouts [3]. Even within the D4 agonist class, A-412997 demonstrates a full agonist profile (EC50 = 28.4 nM, intrinsic activity = 0.83) that differs markedly from Ro 10-5824's partial agonism, leading to divergent downstream signaling and physiological outcomes . These quantifiable differences in pharmacology, selectivity, and in vivo profile underscore that Ro 10-5824 dihydrochloride is not interchangeable with other D4 receptor modulators, and its procurement must be based on specific experimental requirements.

Ro 10-5824 dihydrochloride Quantitative Evidence Guide: Head-to-Head Comparisons for Scientific Procurement Decisions


Superior Dopamine D4 Receptor Affinity and Selectivity Profile vs. A-412997 and PD-168077

Ro 10-5824 dihydrochloride exhibits higher binding affinity (Ki = 5.2±0.9 nM, n=3) for the human dopamine D4 receptor compared to the full agonist A-412997 (Ki = 7.9 nM for human D4) and PD-168077 (Ki = 8.7-9 nM) . Furthermore, Ro 10-5824 demonstrates >1000-fold selectivity over D2, D1, and D5 receptors and 250-fold selectivity over D3 receptors, whereas A-412997 shows no affinity for other dopamine receptors at concentrations up to 1 μM, and PD-168077 exhibits >400-fold selectivity over D2 and >300-fold over D3 [1]. This higher absolute affinity combined with robust selectivity ensures more precise D4R engagement at lower concentrations, minimizing off-target dopamine receptor modulation.

Dopamine D4 Receptor Binding Affinity Selectivity

Partial Agonist Functional Profile (EC50 and Emax) Enables Nuanced D4R Modulation Unlike Full Agonists A-412997 and PD-168077

Ro 10-5824 dihydrochloride acts as a partial agonist at the dopamine D4 receptor, stimulating 35S-GTPγS binding with an EC50 of 205±67 nM (n=7) and a maximal induction of only 36±4% above basal levels . In contrast, the D4 agonist A-412997 functions as a full agonist in calcium flux assays, exhibiting an EC50 of 28.4 nM and a high intrinsic activity of 0.83 relative to dopamine . PD-168077 also acts as a full agonist with an EC50 of approximately 8.3 nM in FLIPR assays [1]. The partial agonist profile of Ro 10-5824 results in a 'ceiling effect' on receptor activation, which can prevent overstimulation and associated adverse effects such as the shuffling locomotion, yawning, and myoclonic jerking observed with full D4 agonists like PD-168077 [2].

Functional Selectivity Partial Agonism G-protein Coupling

Clean In Vivo Cognitive Enhancement Without Locomotor Confounds: ORD Task Improvement and Gamma Oscillation Increase vs. PD-168077-Induced Motor Side Effects

Systemic administration of Ro 10-5824 dihydrochloride at 3 mg/kg significantly increased the success rate in the object retrieval detour (ORD) task in common marmosets, a validated assay of executive function [1]. Additionally, doses of 1 and 3 mg/kg increased baseline gamma band activity in the frontal cortex, a neurophysiological correlate of attention and cognitive control [1]. Critically, Ro 10-5824 had no effect on spontaneous locomotion at these effective doses [1]. In stark contrast, the full D4 agonist PD-168077 dose-dependently (0.2-25 mg/kg) induces abnormal shuffling locomotion, uncoordinated movements, yawning, and myoclonic jerking, which severely confound cognitive assessments [2]. The D4 antagonist L-745,870 reduces spontaneous locomotor activity at doses ≥30 mg/kg, further highlighting the unique behavioral selectivity of Ro 10-5824 [3].

Cognitive Enhancement In Vivo Behavior Non-human Primate Gamma Oscillations

Potentiation of D2/D3 Agonist Effects: IC50 Shift from 15 nM to 0.05 nM in Presence of Quinelorane Demonstrates Unique Functional Interaction

In rat striatal slices, Ro 10-5824 alone inhibited K+-stimulated [3H]glutamate release with an IC50 of 15 nM (95% CI: 6.55-35.15 nM) [1]. However, in the presence of the D2/3 receptor agonist quinelorane (10 nM), the IC50 of Ro 10-5824 shifted dramatically to 0.05 nM (95% CI: 0.02-1.21 nM), representing a 300-fold increase in apparent potency [1]. This synergistic interaction suggests that Ro 10-5824's effects are significantly amplified under conditions of concurrent D2/3 receptor activation, a scenario likely relevant in vivo. In contrast, the IC50 of quinelorane alone was 2.55 nM, which only modestly shifted to 1.48 nM in the presence of Ro 10-5824 (10 nM) [1]. This asymmetrical potentiation highlights a unique functional property of Ro 10-5824 that is not reported for other D4 ligands such as A-412997 or PD-168077.

Receptor Crosstalk Striatal Glutamate Release Functional Interaction

High Aqueous Solubility (100 mg/mL) of Dihydrochloride Salt Facilitates In Vivo Dosing and Formulation Flexibility

Ro 10-5824 dihydrochloride exhibits excellent aqueous solubility of 100 mg/mL (283 mM) in water with sonication, and 8.33 mg/mL (23.6 mM) in DMSO . This high water solubility is a direct consequence of the dihydrochloride salt form (CAS 189744-94-3, MW = 353.29), which enhances dissolution compared to the free base (CAS 189744-46-5, MW = 280.37) . In comparison, the structurally distinct D4 agonist A-412997 dihydrochloride achieves a maximum water solubility of only 38.23 mg/mL (100 mM), while its DMSO solubility is 19.12 mg/mL (50 mM) . The superior aqueous solubility of Ro 10-5824 dihydrochloride simplifies the preparation of vehicle solutions for in vivo administration (e.g., saline or PBS), reduces the need for organic co-solvents that may introduce behavioral confounds, and allows for more precise dosing in microinfusion studies.

Solubility Formulation In Vivo Dosing

High Purity (≥99%) and Validated Storage Stability from Reputable Vendors Ensures Reproducible Research Outcomes

Ro 10-5824 dihydrochloride is available from multiple established chemical vendors with certified purity levels of ≥99% (HPLC), as documented by R&D Systems and Tocris Bioscience, and up to 99.95% as reported by TargetMol . This high purity standard exceeds the typical ≥98% or ≥95% purity offered for many research-grade D4 ligands, including some batches of PD-168077 and A-412997 . Furthermore, the compound demonstrates robust stability: powder form is stable for 3 years at -20°C and 2 years at 4°C; in solution (DMSO or water), it remains stable for 6 months at -80°C and 1 month at -20°C . These validated storage parameters minimize batch-to-batch variability and ensure long-term experimental consistency.

Purity Quality Control Reproducibility

Optimal Research and Industrial Application Scenarios for Ro 10-5824 dihydrochloride Based on Quantitative Evidence


Cognitive Enhancement Studies in Non-Human Primates Requiring Clean Behavioral Readouts Without Motor Confounds

Researchers investigating executive function, working memory, or attention in non-human primates should prioritize Ro 10-5824 dihydrochloride due to its demonstrated ability to improve performance in the object retrieval detour (ORD) task at 3 mg/kg and increase frontal cortex gamma band activity (1-3 mg/kg), all without affecting spontaneous locomotion [1]. This clean behavioral profile is not achieved by alternative D4 ligands: PD-168077 induces disruptive motor effects (shuffling, yawning, myoclonic jerking) [2], while L-745,870 can reduce locomotion at higher doses [3]. The partial agonist profile (EC50 = 205 nM, Emax = 36%) ensures a 'ceiling effect' that prevents overstimulation, making Ro 10-5824 the preferred tool for dissecting the role of D4 receptors in cognition.

Addiction Research, Particularly Cocaine Use Disorder Models, Leveraging D4R Partial Agonism and Striatal Functional Interactions

Ro 10-5824 dihydrochloride is a potent candidate for the management of cocaine use disorders, as supported by its D4 receptor partial agonist activity [1]. The compound's unique functional interaction with D2/3 receptors—evidenced by a 300-fold increase in potency (IC50 shift from 15 nM to 0.05 nM) in the presence of the D2/3 agonist quinelorane in striatal glutamate release assays [2]—suggests enhanced efficacy in addiction-relevant neural circuits where D2/3 tone is elevated. Researchers should select Ro 10-5824 over full D4 agonists like A-412997 (EC50 = 28.4 nM, IA = 0.83) or PD-168077 (EC50 ≈ 8.3 nM) to avoid the confounding motor side effects and potential receptor desensitization associated with full agonism.

In Vivo Studies Requiring High-Dose or Microinfusion Formulations Benefiting from Exceptional Aqueous Solubility

Experimental protocols involving chronic systemic administration, microinfusion into discrete brain regions, or studies requiring high local concentrations should utilize Ro 10-5824 dihydrochloride for its superior aqueous solubility of 100 mg/mL (283 mM) [1]. This solubility is 2.6-fold higher (by mass) than the D4 agonist A-412997 dihydrochloride (38 mg/mL) [2], enabling the preparation of concentrated, vehicle-minimized solutions that reduce injection volumes and minimize the use of organic co-solvents known to confound behavioral assays. The dihydrochloride salt form (CAS 189744-94-3) is specifically engineered for this purpose, making it the formulation of choice for demanding in vivo pharmacology studies.

Longitudinal and Multi-Site Studies Requiring High Purity and Documented Long-Term Stability for Reproducible Results

For research programs spanning months or years, or for multi-site collaborations requiring standardized reagents, Ro 10-5824 dihydrochloride offers a documented purity of ≥99% (HPLC) and validated stability parameters: powder stable for 3 years at -20°C, and DMSO/water solutions stable for 6 months at -80°C [1][2][3]. This level of quality assurance minimizes batch-to-batch variability and ensures that results are reproducible over extended timeframes. Procurement from vendors providing Certificates of Analysis (CoA) with each batch (e.g., R&D Systems, Tocris, TargetMol) is recommended to maintain experimental integrity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ro 10-5824 dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.